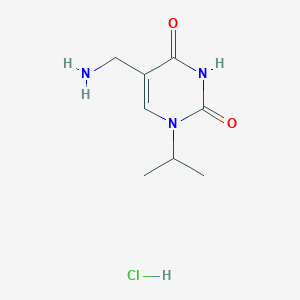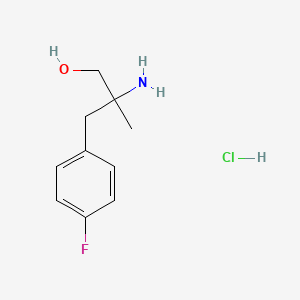
2-Amino-3-(4-Fluorphenyl)-2-methylpropan-1-ol-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride, commonly referred to as 4-FMPH, is an organic compound with a wide range of applications in the scientific research community. 4-FMPH is highly soluble in water and has a low melting point, making it an ideal compound for use in a variety of experiments. 4-FMPH is often used as a reagent for organic synthesis and has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivitäten
Verbindungen mit einer ähnlichen Struktur wurden synthetisiert und auf ihr COX-2-inhibitorisches Potenzial und ihre anti-inflammatorischen Wirkungen getestet. Beispielsweise haben neuartige 6-(4-Fluorphenyl)-pyrimidin-5-carbonitril-Derivate vielversprechende Ergebnisse in vivo in einem Carrageenan-induzierten Rattenpfotenödem-Modell gezeigt .
Katalysatorfreie Synthese
Forschungen wurden zur katalysatorfreien Synthese neuer Verbindungen durchgeführt, wie z. B. 2-Amino-4-aryl-3-(4-Fluorphenyl)-4,6,7,8-tetrahydrochinolin-5(1H)-on-Derivate. Diese Synthesen beinhalten eine Eintopf-Vierkomponenten-Cyclokondensationsreaktion und unterstreichen die Bedeutung von Ansätzen der grünen Chemie .
Entwicklung selektiver Degrader
Eine weitere Anwendung liegt in der Entwicklung selektiver Degrader für bestimmte Proteine. So wurde beispielsweise eine Verbindung entwickelt, die als selektiver Degrader von Histon-Deacetylase-3 (HDAC3) wirkt, was für die Krebsforschung und -therapie von Bedeutung ist .
Eigenschaften
IUPAC Name |
2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKGGYOABRPNEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


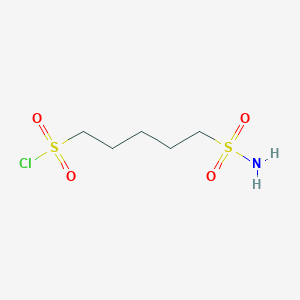


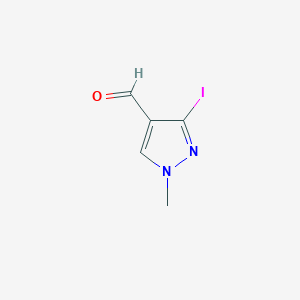

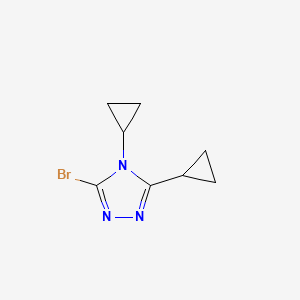
![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)

![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)
![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

